N1-Methylbenzene-1,2,4-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Methylbenzene-1,2,4-triamine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of benzene, containing three amine groups and one methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methylbenzene-1,2,4-triamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 4,6-dinitro-1,3-phenylenediamine using a palladium-carbon catalyst under a hydrogen atmosphere. The reaction is typically carried out at a temperature of 85°C and a pressure of 1-1.5 MPa. After the hydrogenation reaction, the catalyst is removed by hot filtration under nitrogen protection to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions
N1-Methylbenzene-1,2,4-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include nitro derivatives, simpler amine derivatives, and substituted benzene compounds .
Scientific Research Applications
N1-Methylbenzene-1,2,4-triamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methylbenzene-1,2,4-triamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. This reactivity is due to the presence of multiple amine groups, which can donate electrons to form stable products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-Methylbenzene-1,2,4-triamine hydrochloride include:
- N-Methyl-1,2-benzenediamine dihydrochloride
- 4-Nitro-o-phenylenediamine
- 1,2,4-Benzenetriamine dihydrochloride .
Uniqueness
This compound is unique due to its specific arrangement of amine and methyl groups, which confer distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-N-methylbenzene-1,2,4-triamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,8-9H2,1H3;1H |
InChI Key |
YHHQYQQZFMEWTA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.